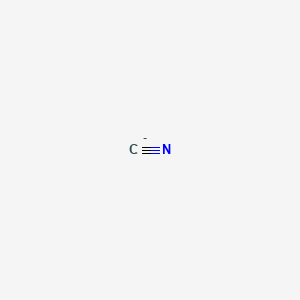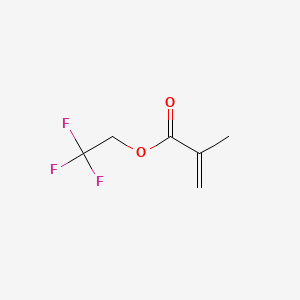
クロロフェノールレッドガラクトピラノシド
概要
説明
Synthesis Analysis
The synthesis of CPRG and its derivatives often involves complex organic reactions with transition metal complexes. For instance, [2-(Galactopyranosylamino)ethenyl]carbene and 3-(Galactopyranosylamino)-1,2-propadienylidene complexes can be synthesized through the addition of galactopyranosylamine to corresponding alkynylcarbene complexes, demonstrating the intricate steps involved in producing galactopyranoside-related compounds (Aumann, 1994).
Molecular Structure Analysis
The structure of CPRG derivatives, such as methyl α-D-galactopyranoside 2,6-bis(sodium sulfate) · 2H2O, has been elucidated through X-ray crystallography, revealing the 4C1 chair conformation of the sugar ring and the complex interactions involving sodium ions and sulfate groups (Lamba et al., 1993).
科学的研究の応用
Chlorophenol Red β-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in colorimetric assays to detect β-galactosidase activity.
Biology: Employed in assays to measure the expression levels of β-galactosidase in transfected cells.
Medicine: Utilized in diagnostic tests to identify fecal coliform bacteria due to its high sensitivity.
Industry: Applied in various industrial processes that require the detection of β-galactosidase activity.
作用機序
The mechanism of action of Chlorophenol Red β-D-Galactopyranoside involves its hydrolysis by β-galactosidase . The enzyme cleaves the β-D-galactopyranoside moiety, releasing chlorophenol red . This reaction is highly specific and results in a color change from yellow to purple, which can be quantified by measuring absorbance at 570 nm . The molecular target of this compound is the β-galactosidase enzyme, and the pathway involves the enzymatic hydrolysis of the glycosidic bond .
Safety and Hazards
CPRG is considered hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest it . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing . It should be stored in a dry, cool, and well-ventilated place .
将来の方向性
CPRG is already widely used in colorimetric assays due to its sensitivity . It is up to 10 times more sensitive than the classic o-nitrophenyl-β-D-galactopyranoside (ONPG) β-Galactosidase assays . This increased sensitivity makes it simpler to measure β-galactosidase activity in cells . Future research may focus on finding new applications for CPRG in biological assays and improving the sensitivity and specificity of these assays.
生化学分析
Biochemical Properties
Chlorophenol red galactopyranoside plays a crucial role in biochemical reactions as a substrate for the enzyme beta-galactosidase. When beta-galactosidase acts on chlorophenol red galactopyranoside, it cleaves the glycosidic bond, releasing chlorophenol red. This reaction is highly specific and results in a color change from yellow to purple, which can be quantified by measuring absorbance at 570 nm . The interaction between chlorophenol red galactopyranoside and beta-galactosidase is essential for detecting and quantifying beta-galactosidase activity in various biological samples.
Cellular Effects
Chlorophenol red galactopyranoside influences cellular processes primarily through its role as a substrate for beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of chlorophenol red galactopyranoside leads to the production of chlorophenol red, which can be detected colorimetrically. This process is used to monitor gene expression, enzyme activity, and cellular metabolism. The presence of chlorophenol red galactopyranoside in cellular assays allows researchers to study the effects of beta-galactosidase activity on cell function, including changes in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of chlorophenol red galactopyranoside involves its hydrolysis by beta-galactosidase. The enzyme binds to chlorophenol red galactopyranoside and cleaves the glycosidic bond, releasing chlorophenol red and galactose. This reaction is highly specific and efficient, making chlorophenol red galactopyranoside an ideal substrate for detecting beta-galactosidase activity. The color change from yellow to purple provides a visual and quantitative measure of enzyme activity, which is crucial for various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorophenol red galactopyranoside can change over time due to factors such as stability and degradation. Chlorophenol red galactopyranoside is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, degradation of the compound can lead to reduced sensitivity and accuracy in assays. Long-term studies have shown that chlorophenol red galactopyranoside maintains its activity for several months when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of chlorophenol red galactopyranoside in animal models can vary with different dosages. At low doses, chlorophenol red galactopyranoside is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as enzyme inhibition and cellular toxicity. Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is important to carefully control the dosage of chlorophenol red galactopyranoside in experimental settings to avoid potential toxic effects .
Metabolic Pathways
Chlorophenol red galactopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The enzyme beta-galactosidase catalyzes the hydrolysis of chlorophenol red galactopyranoside, releasing chlorophenol red and galactose. This reaction is part of the broader metabolic pathway of galactose metabolism, which involves various enzymes and cofactors. The presence of chlorophenol red galactopyranoside in metabolic assays allows researchers to study the activity of beta-galactosidase and its role in galactose metabolism .
Transport and Distribution
Within cells and tissues, chlorophenol red galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm. The hydrolysis of chlorophenol red galactopyranoside by beta-galactosidase occurs primarily in the cytoplasm, where the enzyme is localized. The distribution of chlorophenol red galactopyranoside within cells can affect its activity and the sensitivity of assays .
Subcellular Localization
Chlorophenol red galactopyranoside is primarily localized in the cytoplasm, where it interacts with beta-galactosidase. The enzyme’s subcellular localization is crucial for the hydrolysis of chlorophenol red galactopyranoside and the subsequent production of chlorophenol red. The targeting signals and post-translational modifications of beta-galactosidase direct it to specific compartments within the cell, ensuring efficient hydrolysis of chlorophenol red galactopyranoside. The subcellular localization of chlorophenol red galactopyranoside and beta-galactosidase is essential for the accurate measurement of enzyme activity in biochemical assays .
準備方法
Chlorophenol Red β-D-Galactopyranoside is typically synthesized by reacting chlorophenol red with β-D-galactopyranoside . The specific preparation method can be adjusted and optimized according to experimental needs and specific conditions . Industrial production methods often involve high-purity synthesis and rigorous quality control to ensure the compound’s effectiveness in various applications .
化学反応の分析
Chlorophenol Red β-D-Galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase . This reaction converts the yellow dye into chlorophenol red, which is purple . The reaction conditions typically involve an aqueous environment with the presence of β-galactosidase enzyme . The major product formed from this reaction is chlorophenol red .
類似化合物との比較
Chlorophenol Red β-D-Galactopyranoside is unique due to its high sensitivity and rapid turnover in detecting β-galactosidase activity . Similar compounds include:
2-Nitrophenyl β-D-galactopyranoside: Another substrate for β-galactosidase, but with lower sensitivity compared to Chlorophenol Red β-D-Galactopyranoside.
Phenyl-β-D-galactopyranoside: Used in similar assays but does not provide the same level of sensitivity.
Resorufin β-D-galactopyranoside: Another alternative with different spectral properties.
Chlorophenol Red β-D-Galactopyranoside stands out due to its ability to produce a distinct color change, making it highly effective for colorimetric assays .
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)25(14-3-1-2-4-20(14)38(33,34)37-25)13-6-8-18(16(27)10-13)35-24-23(32)22(31)21(30)19(11-28)36-24/h1-10,19,21-24,28-32H,11H2/t19-,21+,22+,23-,24-,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRDZGZGNYVBA-VPXCCNNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912469 | |
| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99792-79-7 | |
| Record name | Chlorophenol red galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099792797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isoindolo[1,2-b]quinazolin-12(10h)-one](/img/structure/B1197452.png)
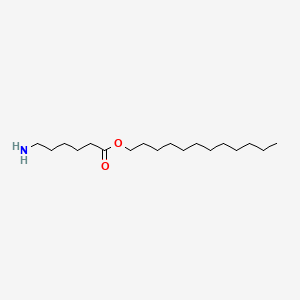



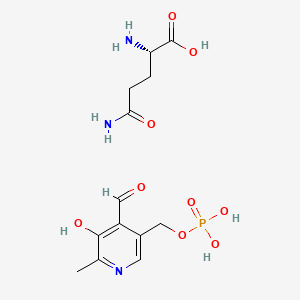
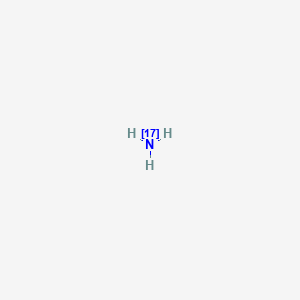
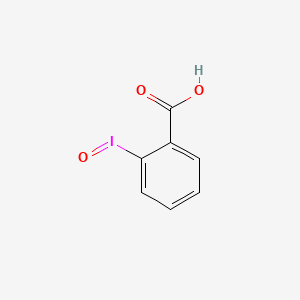
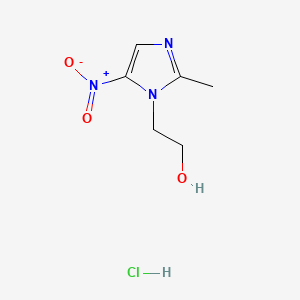
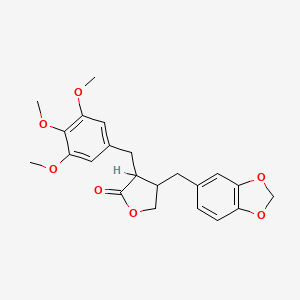

![2-[4-(2H-1,4-Benzothiazine-3-YL)-piperazine-1-LY]-1,3-thiazole-4-carboxylic acid ethylester](/img/structure/B1197469.png)
